N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O7S/c1-35(2)25-10-11-36(35,32(41)16-25)21-48(44,45)38-27-15-23(34(43)37-26-7-9-30-31(17-26)47-13-12-46-30)6-8-29(27)39-18-22-14-24(20-39)28-4-3-5-33(42)40(28)19-22/h3-9,15,17,22,24-25,38H,10-14,16,18-21H2,1-2H3,(H,37,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYDUNWHQFTDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=C(C=CC(=C3)C(=O)NC4=CC5=C(C=C4)OCCO5)N6CC7CC(C6)C8=CC=CC(=O)N8C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a complex organic compound with potential biological activity. The structural complexity of this compound suggests multifaceted interactions within biological systems.
The compound has the following chemical properties:
- Molecular Formula : C29H34N4O5S
- Molecular Weight : 554.67 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from its structure.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological potential. Here are the key areas of investigation:
Antitumor Activity
Research indicates that compounds related to benzodioxins exhibit significant antitumor properties. For instance:
- A study identified derivatives of 2,3-dihydrobenzo[b][1,4]dioxin as having promising antitumor activity through interaction with tubulin proteins. The binding energies observed were favorable (between -7.5 to -7.9 kcal/mol) suggesting strong interactions that could inhibit cancer cell proliferation .
Enzyme Inhibition
Another area of focus is the inhibition of specific enzymes associated with diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD):
- Compounds derived from benzodioxin structures have been screened against α-glucosidase and acetylcholinesterase enzymes. Results showed varying degrees of inhibition which indicates potential therapeutic applications .
Case Studies and Experimental Findings
Several case studies have been conducted to evaluate the biological activity of related compounds:
| Study | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | 2,3-Dihydrobenzo[b][1,4]dioxin derivatives | Antitumor | IC50 = 0.88 μM |
| Study 2 | Benzodioxin sulfonamides | α-glucosidase inhibition | IC50 = 12 μM |
| Study 3 | Various benzodioxin analogues | Acetylcholinesterase inhibition | IC50 = 5.8 μM |
The proposed mechanism for the antitumor activity involves binding to tubulin and disrupting microtubule formation necessary for mitosis. This disruption leads to cell cycle arrest and ultimately apoptosis in cancer cells . Additionally, enzyme inhibition mechanisms typically involve competitive or non-competitive binding to the active sites of target enzymes.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor-induced immunosuppression. Inhibiting IDO can enhance the effectiveness of existing cancer treatments by restoring immune function against tumors. This application is particularly relevant in the context of cancers that exploit IDO-mediated pathways for immune evasion .
Immunomodulation
The compound has been studied for its ability to modulate immune responses. By affecting IDO activity, it may be useful in treating conditions characterized by immunosuppression, such as HIV infections and certain autoimmune disorders .
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound could have neuroprotective properties. The unique structural features may allow it to interact with neural pathways and potentially mitigate neurodegenerative processes .
-
Study on Anticancer Efficacy :
A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations due to IDO inhibition . -
Immunomodulatory Effects :
Another research investigation focused on the immunomodulatory effects of this compound in animal models of HIV infection. The findings suggested that administration led to improved immune response markers and reduced viral load . -
Neuroprotection in Animal Models :
A recent study examined the neuroprotective effects of related compounds in models of Alzheimer's disease. The results indicated a decrease in amyloid-beta plaque formation and improved cognitive function in treated animals .
Q & A
Basic: What are the key synthetic steps and purification strategies for this compound?
The synthesis involves multi-step reactions requiring precise control:
- Step 1 : Coupling of the dihydrobenzo[b][1,4]dioxin moiety with acyl/sulfonyl chlorides in the presence of bases like sodium carbonate to form intermediates .
- Step 2 : Sequential functionalization of the benzamide core with bicyclo[2.2.1]heptane and methanopyridodiazocinyl groups via sulfonamide and amide linkages, respectively .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization are critical for isolating intermediates and final products .
Basic: Which analytical techniques are essential for structural validation?
- NMR Spectroscopy : H and C NMR confirm functional groups and regiochemistry (e.g., distinguishing sulfonamide vs. amide protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the bicycloheptane and diazocinyl moieties .
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclo[2.2.1]heptane system .
Advanced: How can reaction conditions be optimized to minimize by-product formation?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves selectivity in amide bond formation .
- Computational Modeling : Reaction path search methods (e.g., quantum chemical calculations) predict optimal conditions (pH, catalyst) to suppress competing pathways .
Advanced: How to resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Use biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity) to cross-validate activity .
- SAR Analysis : Compare derivatives (e.g., substituents on the benzodioxin or pyridodiazocinyl groups) to identify structural determinants of activity .
- Meta-Analysis : Pool data from multiple studies to distinguish assay-specific artifacts from true bioactivity .
Advanced: What methodological approaches validate stereochemistry in the bicyclo[2.2.1]heptane moiety?
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by correlating experimental and computed spectra .
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce stereochemical control during bicycloheptane formation .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
- Fragment-Based Design : Synthesize truncated analogs (e.g., removing the methanopyridodiazocinyl group) to assess contributions of individual moieties .
- Isosteric Replacement : Substitute the sulfonamide with carbamate or urea groups to evaluate hydrogen-bonding requirements .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with bioactivity data .
Advanced: How to address discrepancies between computational predictions and experimental results?
- Force Field Refinement : Adjust parameters (e.g., partial charges for sulfonamide groups) in molecular dynamics simulations .
- Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed protein-ligand interactions .
- Experimental Validation : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
Basic: What solvents and bases are optimal for critical synthetic steps?
| Reaction Step | Solvent | Base | Purpose |
|---|---|---|---|
| Sulfonamide Coupling | DCM | Triethylamine | Neutralize HCl by-product |
| Amide Bond Formation | DMF | Hünig’s Base (DIPEA) | Activate carboxylate intermediates |
| Cyclization Reactions | Toluene | Sodium Hydride | Promote ring closure |
Advanced: What strategies enable regioselective functionalization of the benzodioxin ring?
- Directed Metalation : Use directing groups (e.g., sulfonamides) with LDA to selectively deprotonate and functionalize the 6-position .
- Protection/Deprotection : Temporarily mask reactive sites (e.g., with tert-butyldimethylsilyl ethers) to control substitution patterns .
- Electrophilic Aromatic Substitution : Nitration or halogenation at electron-rich positions guided by DFT calculations .
Advanced: How to validate target engagement in biological assays?
- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to target proteins by measuring thermal stability shifts .
- SPR/BLI Biosensors : Quantify binding kinetics (ka, kd) for the compound and its target using surface plasmon resonance or biolayer interferometry .
- Knockout Models : Use CRISPR/Cas9 to delete putative targets and assess loss of compound activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
